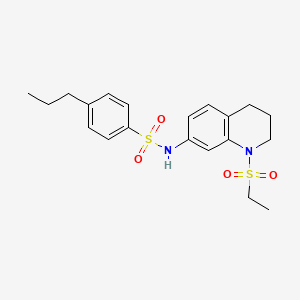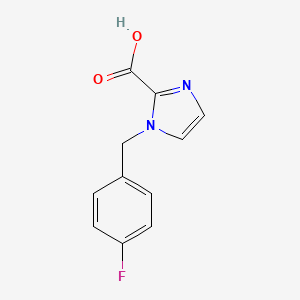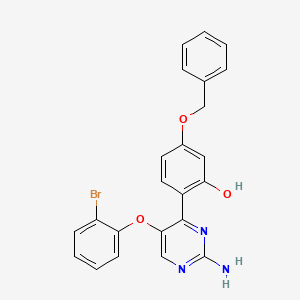![molecular formula C26H23N3O4S2 B2626798 2-((3-allyl-4-oxo-5-(p-tolyl)-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide CAS No. 453583-46-5](/img/structure/B2626798.png)
2-((3-allyl-4-oxo-5-(p-tolyl)-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound contains several functional groups, including an allyl group, a thieno[2,3-d]pyrimidin-2-yl group, a p-tolyl group, a thio group, and a 2,3-dihydrobenzo[b][1,4]dioxin-6-yl group. The presence of these groups suggests that the compound could have interesting chemical properties and reactivity .
Physical And Chemical Properties Analysis
The physical and chemical properties of a compound can be predicted based on its structure. For example, the presence of multiple aromatic rings in this compound suggests that it might be relatively nonpolar and insoluble in water .Aplicaciones Científicas De Investigación
Synthesis and Biological Activity
Thymidylate Synthase Inhibitors and Antitumor Agents:
- Some derivatives of thieno[2,3-d]pyrimidine were synthesized as potential thymidylate synthase inhibitors, targeting antitumor applications. The synthesis involved a series of steps including Heck coupling, cyclization, and cyclocondensation, aiming at potential antitumor agents. However, most of these compounds did not inhibit human recombinant thymidylate synthase, except for one classical analog (Gangjee, Qiu, & Kisliuk, 2004).
Chemical Reactions and Derivative Formation:
- Thiosemicarbazides derivatives of thieno[2,3-d]pyrimidine reacted with dimethyl acetylenedicarboxylate to form different products based on the solvent used, indicating the compound's versatility in chemical synthesis (Vas’kevich et al., 2004).
Cross-recyclization and Formation of Nicotinamide Derivatives:
- A three-component reaction involving thieno[2,3-d]pyrimidine, acetoacetanilides, and alkylating reagents was studied. This process, involving cross-recyclization, led to the formation of various nicotinamide derivatives, indicating the compound's potential in medicinal chemistry (Dyachenko et al., 2015).
Synthesis of Derivatives for Various Applications
Synthesis of Classical and Nonclassical Analogues:
- Research on the synthesis of classical and nonclassical analogues of thieno[2,3-d]pyrimidine derivatives revealed their potential as dual inhibitors of critical enzymes like dihydrofolate reductase and thymidylate synthase, indicating significant antitumor activity. These studies highlight the compound's potential in developing cancer therapeutics (Gangjee, Lin, Kisliuk, & McGuire, 2005).
Anti-tumor and Central Nervous System Activities:
- Some derivatives exhibited potent anticancer activity against various human cancer cell lines. Additionally, other derivatives were synthesized and characterized for central nervous system depressant activity, suggesting the compound's versatility in pharmacological applications (Hafez & El-Gazzar, 2017).
Antimicrobial and Anti-inflammatory Agents:
- Novel derivatives of thieno[2,3-d]pyrimidine were synthesized and evaluated for antimicrobial and anti-inflammatory activities, showcasing the potential of these compounds in developing new therapeutic agents (Abu‐Hashem, Al-Hussain, & Zaki, 2020).
Propiedades
IUPAC Name |
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[5-(4-methylphenyl)-4-oxo-3-prop-2-enylthieno[2,3-d]pyrimidin-2-yl]sulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H23N3O4S2/c1-3-10-29-25(31)23-19(17-6-4-16(2)5-7-17)14-34-24(23)28-26(29)35-15-22(30)27-18-8-9-20-21(13-18)33-12-11-32-20/h3-9,13-14H,1,10-12,15H2,2H3,(H,27,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHGSCYWOWBGDSI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CSC3=C2C(=O)N(C(=N3)SCC(=O)NC4=CC5=C(C=C4)OCCO5)CC=C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H23N3O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
505.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((3-allyl-4-oxo-5-(p-tolyl)-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Methyl 3-[(2,2,2-trifluoroethyl)amino]propanoate](/img/structure/B2626715.png)
![N-(3-chloro-4-fluorophenyl)-2-(3-((3-ethyl-1,2,4-oxadiazol-5-yl)methyl)-8-methyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)acetamide](/img/structure/B2626718.png)
![(E)-2-phenyl-N-[1-(pyridin-3-ylmethyl)-1,2,4-triazol-3-yl]ethenesulfonamide](/img/structure/B2626719.png)

![3-[5-(1-methyl-1H-1,2,3-triazol-4-yl)-1,3,4-oxadiazol-2-yl]-2H-chromen-2-one](/img/structure/B2626723.png)
![2,5-dichloro-N-[1-(3-methoxybenzyl)-5,6-dimethyl-1H-1,3-benzimidazol-4-yl]benzenesulfonamide](/img/structure/B2626724.png)


![N-(2,3-dimethylphenyl)-2-{[3-(4-fluorobenzyl)-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]thio}acetamide](/img/structure/B2626728.png)



![2-(4-(N,N-bis(2-methoxyethyl)sulfamoyl)benzamido)-5,5,7,7-tetramethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2626737.png)
![1-(methylsulfonyl)-3-((1R,5S)-3-(pyridin-4-yloxy)-8-azabicyclo[3.2.1]octane-8-carbonyl)imidazolidin-2-one](/img/structure/B2626738.png)